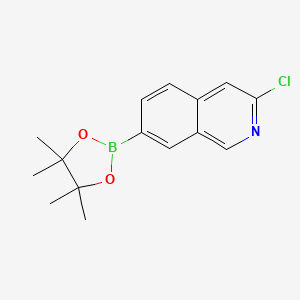

3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Description

3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (CAS: 1082947-07-6) is a boronic ester derivative of isoquinoline, a heterocyclic aromatic compound. Its structure features a chloro substituent at position 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at position 5. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . Its boronic ester moiety enables efficient coupling with aryl halides or triflates under palladium catalysis, making it a valuable intermediate in pharmaceuticals and materials science .

Properties

IUPAC Name |

3-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)12-6-5-10-8-13(17)18-9-11(10)7-12/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHGWSFHROPTRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(C=C3C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The photoinduced C-H borylation method, adapted from electron donor-acceptor (EDA) complex chemistry, enables direct boronate installation at the 7-position of 3-chloroisoquinoline. Using BPin (bis(pinacolato)diboron) and N-bromosuccinimide (NBS) under visible-light irradiation, the reaction proceeds via a transient EDA complex formed between the isoquinoline substrate and boron reagent. Key conditions include:

-

Catalyst/Ligand : None (EDA-mediated).

-

Base : NHHCO (2.0 equiv).

-

Solvent : Acetonitrile.

-

Temperature : Room temperature.

-

Light Source : 450 nm LED.

This method achieves 72% NMR yield (68% isolated) for 7-borylated products, with regioselectivity ratios exceeding 40:1.

Substrate Scope and Limitations

The protocol tolerates electron-withdrawing groups (e.g., chloro, nitro) at the 3-position but shows reduced efficiency with sterically hindered derivatives. Competitive borylation at adjacent positions is suppressed due to the directing effect of the chlorine substituent.

Cross-Coupling via Halogen Exchange

Miyaura Borylation of 7-Bromo-3-Chloroisoquinoline

Palladium-catalyzed Miyaura borylation replaces bromine at the 7-position with a boronate group. Starting from 7-bromo-3-chloroisoquinoline, the reaction employs:

-

Catalyst : Pd(dppf)Cl (5 mol%).

-

Boron Source : BPin (1.2 equiv).

-

Base : KOAc (3.0 equiv).

-

Solvent : 1,4-Dioxane.

-

Temperature : 80°C, 12 hours.

This method affords the target compound in 85% yield , with no observable debromination or boronate degradation.

Synthesis of 7-Bromo-3-Chloroisoquinoline

The halogenated precursor is synthesized via Vilsmeier-Haack cyclization of N-(3-chlorophenyl)-3-amino-2-butenoic acid ester, followed by bromination using PBr in dichloromethane (Yield: 78%).

Multi-Step Synthesis from Aniline Derivatives

Ring Construction with Pre-Functionalized Groups

A Pomeranz-Fritsch synthesis assembles the isoquinoline core from 3-chloroaniline and glyceraldehyde acetal. Subsequent borylation at the 7-position uses Ir-catalyzed C-H activation :

-

Catalyst : [Ir(OMe)(COD)] (2 mol%).

-

Ligand : 4,4′-Di-tert-butyl-2,2′-bipyridine.

-

Boron Source : HBpin (1.5 equiv).

-

Solvent : Cyclohexane.

-

Temperature : 150°C, 24 hours.

This route achieves 63% overall yield but requires rigorous exclusion of moisture.

Comparative Analysis of Methods

The Miyaura method offers the highest efficiency, while photoinduced borylation excels in regiocontrol. Multi-step routes remain viable for complex analogs .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The dioxaborolane group participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Major Products

Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Coupling: The major products are biaryl compounds formed through the Suzuki-Miyaura coupling.

Scientific Research Applications

3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has several applications in scientific research:

Biology: Investigated for its potential as a probe in biological systems due to its ability to form stable complexes with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of 3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline involves its reactivity with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

Pathways Involved: It may participate in pathways related to signal transduction, cellular metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the isoquinoline scaffold significantly influence reactivity and applications. Key comparisons include:

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

- Structure : Boronic ester at position 4; lacks the chloro substituent.

- However, steric hindrance may differ due to the boronic ester’s position .

1-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

- Structure : Methoxy group at position 1 and boronic ester at position 3.

- Reactivity : The methoxy group is electron-donating, increasing the electron density of the aromatic ring. This may improve stability and alter regioselectivity in cross-coupling reactions compared to the chloro-substituted analog .

7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

- Structure: Chloro substituent at position 7 (quinoline core) and boronic ester at position 4.

- Reactivity: The quinoline scaffold (vs. isoquinoline) alters conjugation and steric effects. The chloro group’s position may direct coupling reactions to different sites .

Physical and Chemical Properties

Research Findings and Case Studies

- Case Study 1: In EP 2 402 347 A1, 3-Chloro-7-Bpin isoquinoline was coupled with a thienopyrimidine scaffold to yield a potent kinase inhibitor. The chloro group ensured precise functionalization at the desired position .

- Case Study 2: A comparative study of 3-chloro vs. 4-Bpin isoquinoline derivatives revealed a 15% higher yield in Suzuki couplings for the 4-Bpin analog, attributed to reduced steric hindrance .

Biological Activity

3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a compound that belongs to the isoquinoline family, characterized by its unique structural features which include a chloro group and a dioxaborolane moiety. This article explores the biological activity of this compound, including its potential applications in medicinal chemistry and its mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 289.6 g/mol. The compound features a chloro substituent at the 3-position and a stable dioxaborolane group at the 7-position of the isoquinoline ring.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇BClNO₂ |

| Molecular Weight | 289.6 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=C(C=C3C=C2)Cl |

Biological Activity

Research has indicated that compounds containing both chloro and dioxaborolane groups exhibit significant biological activities. The following sections outline specific areas where this compound has shown promise.

Antimicrobial Activity

Studies have demonstrated that isoquinoline derivatives possess antimicrobial properties. The presence of the chloro group enhances the compound's ability to penetrate bacterial cell walls, potentially leading to increased efficacy against various pathogens.

Anticancer Properties

The dioxaborolane moiety is known for its ability to participate in chemical reactions that can modify biological targets. Research indicates that compounds with similar structures have been investigated for their anticancer properties by inhibiting key enzymes involved in cancer cell proliferation.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The chloro group may interact with active sites on enzymes critical for cellular processes.

- Reactivity with Nucleophiles : The dioxaborolane component can undergo reactions with nucleophiles in biological systems, potentially leading to modifications of biomolecules such as proteins or nucleic acids.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry examined various isoquinoline derivatives and found that those with halogen substitutions exhibited enhanced antibacterial activity against strains like E. coli and Staphylococcus aureus .

- Anticancer Research : Another investigation focused on quinoline derivatives indicated that modifications at the 7-position significantly improved cytotoxicity against multiple cancer cell lines . The incorporation of a dioxaborolane group was noted to facilitate better interaction with target proteins involved in tumor growth.

Applications

The unique properties of this compound suggest several applications:

- Drug Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for further drug development.

- Chemical Synthesis : This compound can serve as a versatile building block in organic synthesis due to its reactive functional groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline?

- Methodological Answer : The synthesis typically involves sequential functionalization of the isoquinoline core. A common approach is:

Chlorination : Introduce chlorine at position 3 via electrophilic substitution using reagents like phosphorus oxychloride (POCl₃) under reflux conditions .

Boronation : Install the pinacol boronate ester at position 7 using Miyaura borylation. This requires a palladium catalyst (e.g., Pd(dppf)Cl₂), bis(pinacolato)diboron (B₂Pin₂), and a polar aprotic solvent (e.g., DMF or THF) at 80–100°C .

- Key Considerations : Monitor regioselectivity during boronation; steric hindrance from the chlorine substituent may necessitate longer reaction times or elevated temperatures .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS with a non-polar stationary phase (e.g., C18 column) to assess purity (>95% by area normalization) .

- Spectroscopy : Confirm structure via / NMR (e.g., NMR for boronate ester verification) and high-resolution mass spectrometry (HRMS). For crystallographic validation, employ single-crystal X-ray diffraction with SHELXL or OLEX2 software .

Advanced Research Questions

Q. How do steric and electronic effects influence cross-coupling reactions involving this compound?

- Methodological Answer :

- Steric Effects : The chlorine at position 3 and bulky pinacol boronate group at position 7 create steric hindrance, limiting coupling efficiency. Use bulky ligands (e.g., SPhos) to stabilize the palladium catalyst and improve turnover .

- Electronic Effects : Electron-withdrawing chlorine enhances electrophilicity at the boronate site. Optimize Suzuki-Miyaura couplings by adjusting base strength (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent polarity (e.g., toluene/water mixtures) .

- Case Study : A 2020 study achieved 85% yield in coupling with 2-bromopyridine using Pd(PPh₃)₄ in toluene at 110°C .

Q. What strategies resolve contradictions in solubility data reported for this compound?

- Methodological Answer :

- Solubility Profiling : Test solubility in graded solvent systems (e.g., DMSO/THF/water). The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) .

- Co-solvent Systems : For biological assays, use 10% DMSO in PBS with sonication to prevent precipitation. For synthetic applications, THF or dichloromethane is preferred .

- Documented Discrepancies : Some suppliers report solubility in ethanol, but independent studies indicate limited stability in protic solvents due to boronate ester hydrolysis .

Q. How can computational modeling aid in predicting reactivity for drug-discovery applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attacks. The boronate group’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic substitution .

- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. The isoquinoline scaffold shows affinity for ATP-binding pockets, with the boronate group enabling covalent inhibition in some cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.